molecular formula C15H16N2O2 B13129932 N-(2-methoxyphenethyl)picolinamide

N-(2-methoxyphenethyl)picolinamide

Cat. No.: B13129932
M. Wt: 256.30 g/mol
InChI Key: OKTKPNAXEXETIQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)picolinamide typically involves the coupling of 2-methoxyphenethylamine with picolinic acid or its derivatives. One common method includes the reaction of 2-methoxyphenethylamine with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methoxyphenethyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)picolinamide involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can induce cell death in cancer cells and reduce inflammation . Additionally, it forms complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyphenethyl)picolinamide is unique due to the presence of the 2-methoxyphenethyl group, which enhances its lipophilicity and potentially its biological activity. This substitution also allows for more diverse chemical reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18)

InChI Key

OKTKPNAXEXETIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2

Origin of Product

United States

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